molecular formula C12H13N7O2 B2465488 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034440-40-7

1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2465488
CAS No.: 2034440-40-7
M. Wt: 287.283
InChI Key: JXGMGAVWGQFVPP-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including a pyrrole, oxadiazole, and triazole .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, and the molecule as a whole may have a flat or nearly flat structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the exact arrangement of functional groups .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • In Silico Approach and Microbial Investigation : A library of compounds was synthesized and characterized using various spectroscopic methods. These compounds exhibited promising drug-likeness properties and were investigated for their antibacterial, antifungal, and antimycobacterial activities. Among them, certain derivatives showed better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. Additionally, some compounds were identified as excellent antifungal and antibacterial agents (Pandya et al., 2019).

  • Antibacterial Activity of Pyrrolidine Derivatives : Derivatives bearing triazole, thiazole, and oxadiazole moieties synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine demonstrated excellent antibacterial activity against strains such as P. aeruginosa and L. monocytogenes. The activity was measured through MIC and MBC values, indicating their potential as effective antibacterial agents (Balandis et al., 2019).

High-throughput Synthesis

  • Continuous Flow Reactor Synthesis : A high-throughput methodology was reported for the synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries using an integrated synthesis and purification platform. This approach allows for the rapid generation of chemical libraries, significantly decreasing the drug discovery cycle time (Bogdan & Wang, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body .

Future Directions

The potential applications of this compound would depend on its properties. It could potentially be used in pharmaceuticals, as a ligand in coordination chemistry, or in materials science .

Properties

IUPAC Name

1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-18-5-3-4-9(18)11-14-10(21-16-11)6-13-12(20)8-7-19(2)17-15-8/h3-5,7H,6H2,1-2H3,(H,13,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGMGAVWGQFVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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